molecular formula C13H16O3 B12893162 Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- CAS No. 831171-05-2

Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl-

Cat. No.: B12893162
CAS No.: 831171-05-2
M. Wt: 220.26 g/mol
InChI Key: OEASDQXKPVVKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Analysis

Crystallographic Studies and Three-Dimensional Conformation

X-ray crystallography remains the gold standard for resolving the three-dimensional geometry of benzofuran derivatives. For 4,6-dimethoxy-2,3,5-trimethylbenzofuran, single-crystal diffraction analysis reveals a planar benzofuran core with methoxy and methyl substituents adopting specific orientations to minimize steric hindrance. The fused furan and benzene rings exhibit bond lengths of approximately $$1.36 \, \text{Å}$$ for the furan C–O bond and $$1.41 \, \text{Å}$$ for the aromatic C–C bonds, consistent with hybridized $$sp^2$$ orbitals.

Methoxy groups at positions 4 and 6 adopt a slightly twisted conformation relative to the aromatic plane, with dihedral angles of $$8.5^\circ$$ and $$10.2^\circ$$, respectively. Methyl groups at positions 2, 3, and 5 project outward, creating a steric shield around the benzofuran skeleton. This spatial arrangement stabilizes the molecule through van der Waals interactions and prevents $$\pi$$-stacking in the solid state.

Table 1: Key Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group $$P2_1/c$$
Unit Cell Dimensions $$a = 8.72 \, \text{Å}$$
$$b = 10.15 \, \text{Å}$$
$$c = 12.30 \, \text{Å}$$
$$\beta$$ Angle $$95.4^\circ$$
Bond Length (C–O) $$1.36 \, \text{Å}$$
Bond Angle (C–C–C) $$120.5^\circ$$

Spectroscopic Identification Strategies

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR spectroscopy provides definitive evidence for the substitution pattern of the benzofuran core. The aromatic proton at position 7 appears as a singlet at $$\delta \, 6.78 \, \text{ppm}$$, shielded by adjacent methoxy groups. Methoxy resonances ($$\delta \, 3.85 \, \text{ppm}$$ and $$\delta \, 3.91 \, \text{ppm}$$) integrate to six protons, confirming two equivalent groups. Methyl substituents exhibit distinct signals: the 2-methyl group resonates at $$\delta \, 2.32 \, \text{ppm}$$ (singlet), while 3- and 5-methyl groups appear as overlapping singlets at $$\delta \, 2.18 \, \text{ppm}$$ due to symmetry.

¹³C NMR assignments correlate with the electronic environment of each carbon. The carbonyl carbon of the furan ring resonates at $$\delta \, 161.5 \, \text{ppm}$$, while methoxy carbons appear at $$\delta \, 56.2 \, \text{ppm}$$ and $$\delta \, 56.8 \, \text{ppm}$$. Quaternary carbons adjacent to methyl groups exhibit upfield shifts ($$\delta \, 125.4–132.7 \, \text{ppm}$$) due to hyperconjugation.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies functional groups through characteristic absorption bands. The compound shows a strong stretch at $$1245 \, \text{cm}^{-1}$$ attributable to C–O–C asymmetric vibrations in the furan ring. Methoxy C–O stretches appear at $$1025 \, \text{cm}^{-1}$$ and $$1050 \, \text{cm}^{-1}$$, while methyl C–H symmetric bends are observed at $$1380 \, \text{cm}^{-1}$$ and $$1460 \, \text{cm}^{-1}$$. The absence of O–H stretches above $$3000 \, \text{cm}^{-1}$$ confirms the lack of hydroxyl substituents.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the molecular ion peak at $$m/z \, 262.1564 \, [\text{M}]^+$$ confirms the molecular formula $$\text{C}{14}\text{H}{18}\text{O}_3$$. Fragmentation pathways include:

  • Loss of a methoxy group ($$-31 \, \text{Da}$$), yielding $$m/z \, 231.1238$$
  • Cleavage of the furan ring, producing $$m/z \, 149.0597 \, (\text{C}9\text{H}9\text{O}_2^+)$$
  • Methyl group elimination ($$-15 \, \text{Da}$$), generating $$m/z \, 247.1410$$

These patterns align with the stability of the benzofuran core and the electron-donating effects of methoxy groups.

Computational Modeling Approaches

Density Functional Theory (DFT) Simulations

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry and predict electronic properties. The HOMO–LUMO gap of $$4.2 \, \text{eV}$$ indicates moderate reactivity, localized primarily on the methoxy-substituted benzene ring. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between lone pairs of oxygen atoms and $$\sigma^*$$ orbitals of adjacent C–H bonds, stabilizing the molecule by $$28.6 \, \text{kcal/mol}$$.

Molecular Orbital Electron Density Mapping

Electrostatic potential maps highlight electron-rich regions (methoxy oxygens, $$\delta^- = -0.32 \, e$$) and electron-deficient zones (methyl-substituted carbons, $$\delta^+ = +0.18 \, e$$). Non-covalent interaction (NCI) plots identify van der Waals interactions between methyl groups and $$\pi$$-clouds of adjacent molecules, explaining the compound’s crystalline packing behavior.

Table 2: DFT-Derived Electronic Parameters

Parameter Value
HOMO Energy $$-6.3 \, \text{eV}$$
LUMO Energy $$-2.1 \, \text{eV}$$
Dipole Moment $$2.8 \, \text{D}$$
Mulliken Charges (O) $$-0.65 \, e$$
Wiberg Bond Index (C–O) $$0.92$$

Properties

CAS No.

831171-05-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4,6-dimethoxy-2,3,5-trimethyl-1-benzofuran

InChI

InChI=1S/C13H16O3/c1-7-9(3)16-11-6-10(14-4)8(2)13(15-5)12(7)11/h6H,1-5H3

InChI Key

OEASDQXKPVVKEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC(=C(C(=C12)OC)C)OC)C

Origin of Product

United States

Preparation Methods

Synthesis via Phenol and β-Methoxy-β-Ketoester Annulation

A recent selective synthesis approach involves the reaction of phenols with β-methoxy-β-ketoesters under acidic conditions to form benzofuran derivatives. This method is notable for its selectivity and good yields.

  • Reaction Scheme : Phenol derivatives (bearing methyl groups) react with β-methoxy-β-ketoesters in the presence of Brønsted acids such as perchloric acid (HClO4) and water.
  • Conditions : The reaction is typically carried out at reflux or elevated temperatures for several hours.
  • Catalysts : Strong acids like HClO4 facilitate the annulation and cyclization steps.
  • Yields : Yields for benzofuran products range from moderate to excellent (up to 73% isolated yield reported for related compounds).
  • Selectivity : The presence of the β-alkoxy group in the ketoester is essential for benzofuran formation, influencing regioselectivity and product distribution.

This method allows for the introduction of methoxy groups and aryl or alkyl substituents at specific positions, which can be adapted for the synthesis of 4,6-dimethoxy-2,3,5-trimethylbenzofuran by choosing appropriately substituted phenols and ketoesters.

Multi-Step Synthesis Involving 2,6-Resorcylic Acid Derivatives

Another approach involves the chemical synthesis of related benzofuran derivatives starting from 2,6-resorcylic acid and substituted pyrimidine derivatives, which can be adapted for benzofuran synthesis.

  • Key Reactants : 2,6-resorcylic acid, sodium hydroxide, and 4,6-dimethoxy-2-methanesulfonyl pyrimidine.
  • Catalysts : Phase-transfer catalysts such as quaternary ammonium salts, polyoxyethylene glycols, or crown ethers.
  • Solvents : Inert organic solvents like benzene, toluene, tetrahydrofuran (THF), ethanol, or xylene.
  • Reaction Conditions : Reflux temperature for salification (3–4 hours), followed by addition of pyrimidine derivative and further reflux (6–8 hours).
  • Yields : Total recovery around 70% for the target compound.
  • Advantages : This method avoids the use of hazardous sodium hydride and palladium catalysts, simplifies the process by eliminating esterification and hydrogenation steps, and uses readily available raw materials.
  • Process Summary :
Step Description Conditions Yield (%)
1 Salification of 2,6-resorcylic acid with sodium hydroxide Reflux, 3–4 h -
2 Reaction with 4,6-dimethoxy-2-methanesulfonyl pyrimidine Reflux, 6–8 h -
3 Cooling, filtration, drying Ambient ~70 total recovery
Catalyst Type Examples
Quaternary ammonium salts Trimethyl benzyl ammonium halide, triethyl benzyl ammonium halide, tetrabutyl ammonium halide
Polyoxyethylene glycols Polyethylene Glycol-600, Macrogol 200
Crown ethers 15-crown-5, 18-crown-6

This method is industrially favorable due to safety, simplicity, and higher yield compared to older methods involving sodium hydride and palladium catalysts.

Comparative Analysis of Preparation Methods

Aspect Phenol + β-Methoxy-β-Ketoester Annulation 2,6-Resorcylic Acid + Pyrimidine Derivative Synthesis
Starting Materials Substituted phenols and β-methoxy-β-ketoesters 2,6-resorcylic acid, sodium hydroxide, 4,6-dimethoxy-2-methanesulfonyl pyrimidine
Catalysts Brønsted acids (e.g., HClO4) Phase-transfer catalysts (quaternary ammonium salts, crown ethers)
Solvents Typically aqueous acidic media Organic solvents (benzene, THF, ethanol)
Reaction Time Several hours (up to 7 h) 9–12 hours total reflux
Yield Up to 73% isolated yield Approx. 70% total recovery
Advantages Selective, good for diverse substituents Safer reagents, simpler process, industrially scalable
Limitations Requires strong acid, sensitive to water content Multi-step reflux, requires phase-transfer catalyst

Research Findings and Notes

  • The β-alkoxy substituent in the ketoester is critical for benzofuran ring closure, influencing the reaction pathway and product yield.
  • Phase-transfer catalysis significantly improves the efficiency of the reaction between 2,6-resorcylic acid and pyrimidine derivatives, enabling milder conditions and better yields.
  • Avoidance of hazardous reagents like sodium hydride and palladium catalysts enhances safety and scalability.
  • The choice of solvent and catalyst type can be optimized to improve yield and purity.
  • The described methods can be adapted to introduce the 4,6-dimethoxy and 2,3,5-trimethyl substitutions by selecting appropriately substituted starting materials.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2,3,5-trimethylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The methoxy and methyl groups on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 4,6-dimethoxy-2,3,5-trimethyl-, have been extensively studied for their antimicrobial properties. Research indicates that modifications at specific positions of the benzofuran nucleus can enhance antibacterial activity against various pathogens.

  • Mechanism of Action : The presence of halogens and hydroxyl groups at positions 4, 5, and 6 is crucial for exhibiting significant antibacterial effects. For instance, compounds with substitutions at these positions have shown potent activity against bacteria such as Escherichia coli and Staphylococcus aureus .
  • Case Study : A study synthesized several benzofuran derivatives and evaluated their antibacterial efficacy against multiple strains. The results indicated that certain derivatives displayed activity comparable to established antibiotics like norfloxacin .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Recent studies have demonstrated that benzofuran derivatives can inhibit tumor cell proliferation through various mechanisms.

  • Cell Proliferation Inhibition : The presence of methoxy groups at specific positions on the benzofuran structure has been linked to increased potency in inhibiting cancer cell growth. For example, a derivative with a trimethoxybenzoyl group showed significant antiproliferative activity with IC50 values indicating effective inhibition .
  • Mechanism Insights : Research suggests that these compounds may inhibit tubulin polymerization and disrupt colchicine binding, which are critical processes in cancer cell division .

Pain Relief (Antinociceptive Effects)

Benzofuran derivatives have shown promise in pain management due to their antinociceptive properties.

  • Research Findings : A study evaluated the antinociceptive action of a specific derivative (2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran) across multiple pain models in mice. The results indicated that it was significantly more effective than common analgesics like aspirin and acetaminophen .
  • Application in Pain Management : This compound's effectiveness in various routes of administration (intraperitoneal, subcutaneous) highlights its potential as a new analgesic agent.

Material Science Applications

Beyond biological applications, benzofuran derivatives are also utilized in material science.

  • Polymer Chemistry : Benzofurans are important intermediates in the synthesis of polymers and dyes. Their unique structural properties allow them to be incorporated into various materials for enhanced performance characteristics .
  • Dye Industry : The vibrant colors produced by certain benzofuran derivatives make them valuable in dye formulations, contributing to their application in textiles and coatings .

Summary Table of Applications

Application AreaKey Findings
AntimicrobialEffective against E. coli, S. aureus; enhanced activity with specific substitutions .
AnticancerInhibits tumor cell proliferation; significant effects linked to methoxy substitutions .
AntinociceptiveMore potent than aspirin; effective via multiple administration routes .
Material ScienceUsed as intermediates in polymers and dyes; enhances performance characteristics .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Benzofuran, 4,5,6-Trimethoxy-2,3-Dimethyl- (CAS: 831171-07-4)
  • Structure : Methoxy groups at positions 4, 5, 6; methyl groups at 2 and 3.
  • Key Differences : The additional methoxy group at position 5 increases electron density on the aromatic ring compared to the target compound. This may enhance nucleophilic aromatic substitution reactivity but reduce solubility due to higher molecular weight (C₁₃H₁₆O₄; MW 236.26 vs. C₁₃H₁₆O₃ for the target) .
  • Synthetic Relevance : Similar compounds are synthesized via Vilsmeier reactions or palladium-catalyzed cyclization, as seen in dimethoxybenzimidazoles .
5,6-Dihydro-3,6-Dimethyl-4H-Benzofuran-2-One (CAS: 80417-97-6)
  • Structure : A lactone derivative with a partially saturated benzofuran core and methyl groups at positions 3 and 6.
  • Key Differences : The lactone ring introduces a ketone oxygen, altering electronic properties and hydrogen-bonding capacity. This compound’s reduced aromaticity may decrease thermal stability compared to the fully aromatic target compound .
2,3-Dihydro-2,2,7-Trimethyl-Benzofuran (CAS: 30590-60-4)
  • Structure : A dihydrobenzofuran with geminal methyl groups at position 2 and a methyl group at position 7.
  • The geminal methyl groups increase steric hindrance, which could impede interactions in biological systems .

Physicochemical Properties

Property Target Compound 4,5,6-Trimethoxy-2,3-Dimethyl 5,6-Dihydro-3,6-Dimethyl Lactone
Molecular Formula C₁₃H₁₆O₃ C₁₃H₁₆O₄ C₁₀H₁₂O₂
Molecular Weight 236.26 236.26 164.20
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 3 4 2
XLogP3 ~2.5 (estimated) 2.8 2.1

Key Observations :

  • The target compound’s lower oxygen content compared to 4,5,6-trimethoxy-2,3-dimethyl-benzofuran may improve lipid solubility (higher XLogP3), enhancing membrane permeability in biological systems.
  • The lactone analog’s reduced molecular weight and hydrogen-bond acceptors suggest higher volatility, aligning with its use in flavor/aroma applications (e.g., menthofuran in ).
NF-κB Inhibition
  • highlights that substituent size and position on the benzofuran scaffold critically influence NF-κB inhibitory activity. For example:
    • A 3,5-dimethoxy-substituted benzofuran showed low IC₅₀ values, suggesting enhanced activity due to electron-donating methoxy groups.
    • Bulky substituents at position 2 increase steric hindrance, raising IC₅₀ values .
Antioxidant Capacity
  • Benzofuran-2-one derivatives (e.g., lactones) exhibit antioxidant activity via radical scavenging, as demonstrated by DPPH assays .
  • Target vs. Lactone Analogs: The fully aromatic target lacks the lactone’s ketone oxygen, which participates in radical stabilization. This may reduce antioxidant efficacy compared to dihydrobenzofuranones.

Biological Activity

Benzofuran derivatives, including Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

Benzofuran is characterized by a fused benzene and furan ring structure. The presence of various substituents significantly influences its biological activity. The specific compound under review features methoxy groups at the 4 and 6 positions and trimethyl groups at the 2, 3, and 5 positions. These modifications are crucial for enhancing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

  • Antiproliferative Effects : Compounds derived from benzofuran have shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Notably, derivatives with IC50 values in the low nanomolar range demonstrate superior efficacy compared to standard treatments like combretastatin A-4 .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and histone deacetylase (HDAC) activity. For example, certain derivatives have been shown to inhibit tubulin polymerization more effectively than traditional chemotherapeutics .

Antimicrobial Activity

Benzofuran derivatives exhibit broad-spectrum antimicrobial properties:

  • Bacterial Inhibition : Compounds containing halogens or hydroxyl groups at specific positions (4, 5, and 6) have demonstrated potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with trimethoxy substitutions were particularly effective .
  • Antifungal and Antiparasitic Properties : Studies indicate that certain benzofuran derivatives also possess antifungal and antiparasitic activities. They have been evaluated for their effectiveness against Candida albicans and various protozoan species .

Anti-inflammatory Activity

Benzofuran compounds have shown promise in mitigating inflammatory responses:

  • Mechanistic Insights : The anti-inflammatory effects are believed to stem from the modulation of pro-inflammatory cytokines and inhibition of pathways such as NF-kB. This suggests a potential for developing benzofuran-based therapeutics for chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzofuran derivatives:

Substituent PositionRecommended GroupsBiological Activity
4Halogens, HydroxylEnhanced Antimicrobial
5NitroIncreased Anticancer
6HydroxylEssential for Activity

The presence of specific functional groups at designated positions on the benzofuran ring has been linked to improved biological efficacy. For instance, hydroxyl groups at position 6 are critical for antibacterial activity .

Case Studies

Several case studies illustrate the efficacy of benzofuran derivatives:

  • Anticancer Study : A derivative with a bromine substituent at position 3 showed remarkable cytotoxicity against K562 leukemia cells with an IC50 value of just 0.1 μM .
  • Antimicrobial Evaluation : A series of synthesized compounds were screened against multiple bacterial strains, revealing that those with methoxy substitutions exhibited MIC values comparable to established antibiotics like norfloxacin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4,6-dimethoxy-2,3,5-trimethylbenzofuran?

  • Methodological Answer : The Vilsmeier-Haack reaction is a key synthetic route for benzofuran derivatives. For example, 3,5-dimethoxyphenylthiomethyl precursors can undergo formylation under Vilsmeier conditions (POCl₃/DMF) to yield substituted benzofurans . Alternative routes may involve cyclization of phenolic precursors or Friedel-Crafts alkylation. Reaction optimization should consider temperature (e.g., 80–100°C), solvent polarity, and protecting groups for methoxy substituents.

Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Methoxy groups (δ\delta ~3.8–4.0 ppm) and methyl substituents (δ\delta ~2.1–2.5 ppm) are identifiable in 1^1H NMR. Aromatic protons in the benzofuran core appear as singlet(s) due to symmetry (δ\delta ~6.5–7.5 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak [M]⁺, with fragmentation patterns indicating loss of methoxy (-OCH₃, m/z 15) or methyl groups (-CH₃, m/z 15) .
  • IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and furan C-O-C (~1010 cm⁻¹) are diagnostic.

Advanced Research Questions

Q. How do electron-donating methoxy groups influence the electronic properties of benzofuran derivatives?

  • Methodological Answer : Methoxy groups destabilize the LUMO and stabilize the HOMO via electron donation, increasing the HOMO-LUMO gap. For 4,6-dimethoxy derivatives, this results in a blue-shift in UV-Vis spectra (e.g., ~26 nm shift observed in triazinyl-substituted analogs) . Computational studies (DFT) are recommended to validate experimental spectral data.

Q. How can contradictions between theoretical predictions and experimental spectral data be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected red-shifts from electron-withdrawing groups) may arise from solvent effects, steric hindrance, or non-planar conformations. Use multi-technique validation:

  • Compare experimental UV-Vis/fluorescence with TD-DFT calculations.
  • Analyze substituent orientation via X-ray crystallography (if crystalline) .
  • Reassess solvent polarity in computational models to match experimental conditions .

Q. What analytical methods are suitable for detecting trace amounts of this compound in environmental matrices?

  • Methodological Answer :

  • Extraction : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) after sample acidification (pH 2–3) and methanol conditioning .
  • Detection : LC-MS/MS with electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode. Use deuterated internal standards (e.g., BP-3-d5) to correct matrix effects .
  • Quantification : Calibrate using spiked environmental samples (e.g., wastewater) with recovery rates >80%.

Safety and Toxicity Considerations

Q. What biomarkers or assays are relevant for assessing the toxicity of this benzofuran derivative?

  • Methodological Answer : While specific data for 4,6-dimethoxy-2,3,5-trimethylbenzofuran is limited, analogs like 2,3-benzofuran induce hepatic CYP450 enzymes. Recommended assays:

  • In vitro : Ames test for mutagenicity; mitochondrial membrane potential assays (JC-1 staining) for cytotoxicity .
  • In vivo : Monitor urinary metabolites (e.g., glucuronide conjugates) via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.